3-(4-Methoxybenzyl)piperidin

Übersicht

Beschreibung

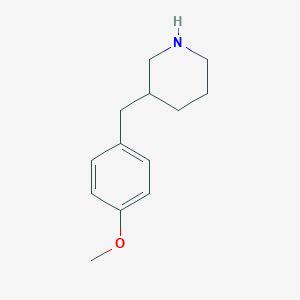

3-(4-Methoxybenzyl)piperidine is an organic compound with the molecular formula C13H19NO It consists of a piperidine ring substituted with a 4-methoxybenzyl group

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-(4-Methoxybenzyl)piperidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics enable it to be a building block for developing:

- Analgesics : Compounds designed to relieve pain.

- Anti-inflammatory drugs : Medications aimed at reducing inflammation in the body.

Research indicates that derivatives of this compound can exhibit significant pharmacological activity, making it valuable for developing new therapeutic agents .

Chemical Synthesis

In organic chemistry, 3-(4-Methoxybenzyl)piperidine is utilized as a building block for synthesizing complex organic molecules. Its stability and reactivity allow chemists to explore new chemical entities, which can lead to innovative compounds with potential applications in various industries .

Neuroscience Research

The compound is being studied for its effects on neurotransmitter systems, particularly in relation to neurological disorders. Research has indicated that it may influence the activity of neurotransmitters, which could be beneficial in developing treatments for conditions such as depression and anxiety . Interaction studies have focused on its binding affinity with various biological targets, essential for assessing its safety profile and therapeutic efficacy.

Drug Formulation

3-(4-Methoxybenzyl)piperidine plays a role in formulating effective drug delivery systems. Its properties can enhance the bioavailability of active pharmaceutical ingredients (APIs), ensuring that medications are more effective when administered . This application is crucial in the pharmaceutical industry, where optimizing drug formulations can significantly impact patient outcomes.

Analytical Chemistry

In analytical chemistry, this compound is employed to detect and quantify related substances. It aids quality control and regulatory compliance within the pharmaceutical sector by ensuring that products meet required standards . The ability to analyze compounds accurately is vital for maintaining safety and efficacy in drug development.

Case Study: Neurological Effects

A study investigated the binding interactions of 3-(4-Methoxybenzyl)piperidine with specific receptors involved in neurotransmission. The results suggested potential applications in treating mood disorders, highlighting its significance in neuroscience research .

Case Study: Drug Development

Another research effort focused on synthesizing novel derivatives based on this compound, leading to the discovery of new analgesics with improved efficacy compared to existing medications. These findings underscore the importance of 3-(4-Methoxybenzyl)piperidine as a scaffold for drug development .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals unique features that may influence their biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(2-Methoxybenzyl)piperidine | Similar piperidine core | Different pharmacological properties |

| 1-(4-Methoxybenzyl)piperidine | Different position of methoxy substitution | Potentially varied biological activities |

| 4-(2-Methoxy-5-methylbenzyl)piperidine | Additional methyl group affecting lipophilicity | Altered interaction profiles |

This table illustrates how variations in substitution patterns can lead to different pharmacological profiles, emphasizing the versatility of piperidine derivatives in medicinal chemistry.

Wirkmechanismus

Target of Action

Similar compounds have been evaluated for potential treatment of hiv, suggesting that the chemokine receptor ccr5, an essential coreceptor in the process of hiv-1 entry, could be a potential target .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound, which is a common feature of most antagonists .

Biochemical Pathways

Similar compounds have been shown to affect several crucial signaling pathways essential for the establishment of diseases such as hiv . These include STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .

Result of Action

Similar compounds have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .

Biochemische Analyse

Biochemical Properties

Piperidine derivatives have been shown to have significant roles in various biochemical reactions . For instance, some piperidine derivatives have been evaluated for potential treatment of HIV .

Cellular Effects

The specific cellular effects of 3-(4-Methoxybenzyl)piperidine are currently unknown. Piperidine derivatives have been shown to have various effects on cells. For example, some piperidine derivatives have been found to exhibit anti-proliferative and anti-metastatic effects on various types of cancers .

Molecular Mechanism

The molecular mechanism of action of 3-(4-Methoxybenzyl)piperidine is not well-studied. Piperidine derivatives have been shown to interact with various biomolecules. For instance, some piperidine derivatives have been found to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(4-Methoxybenzyl)piperidine in laboratory settings are not well-documented. Piperidine derivatives have been shown to have time-dependent effects. For example, N-3-methoxybenzyl-linoleamide, a piperidine derivative, has been shown to display significant time-dependent and dose-dependent FAAH inhibitory activity .

Dosage Effects in Animal Models

The dosage effects of 3-(4-Methoxybenzyl)piperidine in animal models are not well-studied. Piperidine derivatives have been shown to have various effects at different dosages. For example, piperine, a piperidine alkaloid, has been shown to have various physiological effects at different dosages .

Metabolic Pathways

The specific metabolic pathways that 3-(4-Methoxybenzyl)piperidine is involved in are not well-understood. Piperidine derivatives have been shown to be involved in various metabolic pathways. For example, ring contraction of piperidine drugs by cytochrome P450 enzymes (P450s) is among the most important drug metabolisms for human beings .

Transport and Distribution

Piperidine derivatives have been shown to have various effects on transport and distribution within cells and tissues .

Subcellular Localization

Piperidine derivatives have been shown to have various effects on subcellular localization .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like toluene or dichloromethane.

Another method involves the reductive amination of 4-methoxybenzaldehyde with piperidine using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This reaction is usually carried out in an alcohol solvent like methanol or ethanol.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Methoxybenzyl)piperidine may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of 4-methoxybenzylidene piperidine using palladium on carbon as a catalyst is another potential method for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxybenzyl)piperidine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation techniques, especially if there are additional unsaturated bonds present.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and bromine or chlorine for halogenation.

Major Products

Oxidation: 3-(4-Hydroxybenzyl)piperidine or 3-(4-Carboxybenzyl)piperidine.

Reduction: Fully saturated piperidine derivatives.

Substitution: 3-(4-Nitrobenzyl)piperidine, 3-(4-Sulfonylbenzyl)piperidine, or 3-(4-Halobenzyl)piperidine.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2-Methoxybenzyl)piperidine

- 3-(3-Methoxybenzyl)piperidine

- 3-(4-Hydroxybenzyl)piperidine

- 3-(4-Methylbenzyl)piperidine

Uniqueness

3-(4-Methoxybenzyl)piperidine is unique due to the presence of the methoxy group at the para position of the benzyl ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.

Biologische Aktivität

3-(4-Methoxybenzyl)piperidine is a chemical compound characterized by a piperidine ring substituted with a 4-methoxybenzyl group, with the molecular formula C13H19NO. This compound has garnered attention in various fields of biological and medicinal chemistry due to its potential therapeutic applications and unique biochemical properties.

Chemical Structure and Properties

The structure of 3-(4-Methoxybenzyl)piperidine is illustrated below:

- Molecular Weight: Approximately 219.30 g/mol

- Chemical Structure: Contains a six-membered saturated nitrogen-containing heterocycle (piperidine) with a methoxybenzyl substituent, which influences its reactivity and biological activity.

Target Interactions

Research indicates that similar compounds may target the chemokine receptor CCR5, which plays a crucial role in HIV-1 entry into cells. The interaction may involve strong salt-bridge formations, suggesting potential antiviral properties.

Biochemical Pathways

Piperidine derivatives have been shown to affect several signaling pathways related to disease processes, including anti-inflammatory and antioxidant activities. These pathways are critical for the development of therapeutic agents aimed at various conditions, including cancer and neurodegenerative diseases .

Anticancer Properties

Studies on piperidine derivatives suggest that they may exhibit anti-proliferative and anti-metastatic effects across various cancer types. For instance, some derivatives have demonstrated the ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, which could be linked to cancer progression.

Neuropharmacological Effects

The compound is under investigation for its potential effects on neurotransmitter systems, particularly regarding acetylcholine transporters. Similar compounds have been identified as inhibitors of presynaptic choline transporters (CHT), which could lead to enhanced cholinergic signaling in the brain .

Case Studies and Research Findings

- In Vitro Studies :

-

In Vivo Studies :

- Animal model studies have shown that certain piperidine derivatives can influence physiological responses at varying dosages, indicating dose-dependent effects on health outcomes.

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Potential Biological Activity |

|---|---|---|

| 3-(2-Methoxybenzyl)piperidine | Different substitution pattern | Varies from 3-(4-Methoxybenzyl) |

| 3-(3-Methoxybenzyl)piperidine | Structural variation affecting pharmacology | Potentially different activity |

| 3-(4-Hydroxybenzyl)piperidine | Hydroxy group may enhance solubility | Antioxidant properties |

| 3-(4-Methylbenzyl)piperidine | Methyl group influencing lipophilicity | Possible variations in efficacy |

Eigenschaften

IUPAC Name |

3-[(4-methoxyphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-13-6-4-11(5-7-13)9-12-3-2-8-14-10-12/h4-7,12,14H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMNAZVIXVXAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396849 | |

| Record name | 3-(4-methoxybenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136422-65-6 | |

| Record name | 3-(4-methoxybenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.